molecular formula C17H22N4O2 B2444965 2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 1235348-92-1

2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2444965
CAS No.: 1235348-92-1
M. Wt: 314.389
InChI Key: RDZMGKYWZBHZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group The compound also includes a piperidine ring attached to a pyrimidine moiety

Properties

IUPAC Name

2,5-dimethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-10-15(13(2)23-12)16(22)20-11-14-4-8-21(9-5-14)17-18-6-3-7-19-17/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZMGKYWZBHZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Substitution with Dimethyl Groups: The furan ring is then subjected to Friedel-Crafts alkylation to introduce the dimethyl groups.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the reductive amination of pyridine derivatives.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler compound with a furan ring substituted with dimethyl groups.

    N-(pyrimidin-2-yl)piperidine: A compound featuring a piperidine ring attached to a pyrimidine moiety.

    Furan-3-carboxamide: A compound with a furan ring and a carboxamide group.

Uniqueness

2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is unique due to its combination of functional groups and complex structure, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2,5-Dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic compound with a complex structure that includes a furan ring, piperidine, and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide can be represented as follows:

C16H22N4O2\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_2

This structure consists of:

  • A furan ring substituted with two methyl groups.
  • A carboxamide group attached to the furan.
  • A piperidine ring linked to a pyrimidine moiety , which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation or microbial growth.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell survival and apoptosis.

Antiproliferative Activity

Research indicates that derivatives of pyrimidine, including those similar to 2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
2,5-Dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamideHeLa0.058
Similar Pyrimidine DerivativeMDA-MB-2310.021

These findings suggest that modifications in the chemical structure can enhance the antiproliferative activity against cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that similar piperidine derivatives exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL .

Case Studies

Several studies have highlighted the biological efficacy of compounds structurally related to 2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide:

  • Antitumor Activity : In one study, a series of pyrimidine derivatives were synthesized and tested against several cancer cell lines. The results indicated that structural modifications led to improved IC50 values, demonstrating enhanced antiproliferative effects .
  • Antimicrobial Studies : Another study focused on the synthesis of piperidine derivatives and their evaluation against bacterial strains. The results showed promising antibacterial activity linked to specific substitutions on the piperidine ring .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide, and what key intermediates are involved?

  • Methodology : Synthesis typically involves multi-step protocols:

Furan-3-carboxamide core : Prepared via condensation of 2,5-dimethylfuran-3-carboxylic acid with activated carbonyl reagents (e.g., thionyl chloride) to form the acyl chloride intermediate, followed by coupling with a piperidine derivative .

Piperidine-pyrimidine moiety : The 1-(pyrimidin-2-yl)piperidin-4-yl)methyl group is synthesized by nucleophilic substitution of pyrimidine with a piperidine derivative, often under basic conditions (e.g., K₂CO₃ in DMF) .

  • Key intermediates :
  • N-(Piperidin-4-ylmethyl) precursor: Critical for coupling with the furan core.
  • Pyrimidin-2-yl-piperidine intermediate: Validated via LC-MS and ¹H-NMR for regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Assign peaks for the furan methyl groups (δ ~2.2–2.4 ppm), pyrimidine protons (δ ~8.5–9.0 ppm), and piperidine methylene signals (δ ~2.5–3.5 ppm). Compare with reference spectra of analogous compounds .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 356.18 (calculated for C₁₈H₂₅N₃O₂) .
  • IR spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Q. What are the standard purity assessment protocols for this compound in research settings?

  • Methodology :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve ≥95% purity. Retention time (~8–10 min) should match reference standards .
  • Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the piperidine-pyrimidine moiety?

  • Methodology :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency. For example, Pd-mediated Buchwald-Hartwig amination improves pyrimidine-piperidine bond formation .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF enhances nucleophilicity of piperidine derivatives .
  • Temperature control : Reactions at 80–100°C reduce side products (e.g., dimerization) compared to room temperature .
  • Yield tracking : Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediates and optimize quenching times .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization :

Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and control compounds.

Validate compound stability in assay buffers via LC-MS to rule out degradation .

  • Data normalization : Account for batch-to-batch purity variations (e.g., correct IC₅₀ values using HPLC-determined purity) .
  • Structural analogs : Compare bioactivity of derivatives (e.g., pyridine vs. pyrimidine substitutions) to identify pharmacophore contributions .

Q. How can computational methods predict the binding interactions of this compound with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 6YF) to simulate binding poses. Focus on hydrogen bonds between the amide group and kinase active sites .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze RMSD and ligand-protein interaction fingerprints .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on furan) with activity using descriptors like logP and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.